

7-Methyl-4-octanone structural isomers and stereoisomers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 7-Methyl-4-octanone

Cat. No.: B1618552

[Get Quote](#)

An In-depth Technical Guide to the Structural Isomers and Stereoisomers of **7-Methyl-4-octanone**

Introduction

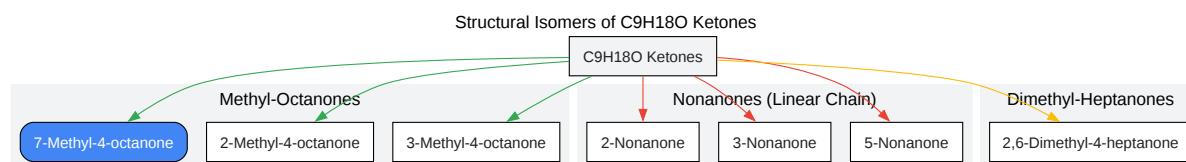
7-Methyl-4-octanone is a branched-chain aliphatic ketone with the molecular formula C₉H₁₈O.^[1] Its structure, featuring a carbonyl group and a chiral center, makes it a valuable model compound for studying the influence of steric and electronic effects on chemical reactivity.^[2] For researchers in organic synthesis and drug development, a thorough understanding of its isomers—both structural and stereo—is critical. Isomeric variations can lead to significant differences in physicochemical properties, spectroscopic signatures, and biological activities. This guide provides a comprehensive overview of the isomers of **7-methyl-4-octanone**, detailed experimental protocols for their synthesis and characterization, and a summary of their chemical significance.

Structural Isomerism

Structural isomers share the same molecular formula (C₉H₁₈O) but differ in the connectivity of their atoms. The isomers of **7-methyl-4-octanone** can be categorized based on the position of the ketone functional group, the branching of the alkyl chain, or a combination of both.

Positional Isomers of Methyl-Octanone

Positional isomers of **7-methyl-4-octanone** retain the octanone backbone but vary the location of the methyl group. For example, 2-methyl-4-octanone is a structural isomer where the methyl group is at the C-2 position instead of the C-7 position.[3]


Functional Group Isomers (Ketone Position)

The position of the carbonyl group along the nine-carbon backbone can also vary, leading to isomers such as 2-nonenone and 5-nonenone (dibutyl ketone).[4][5]

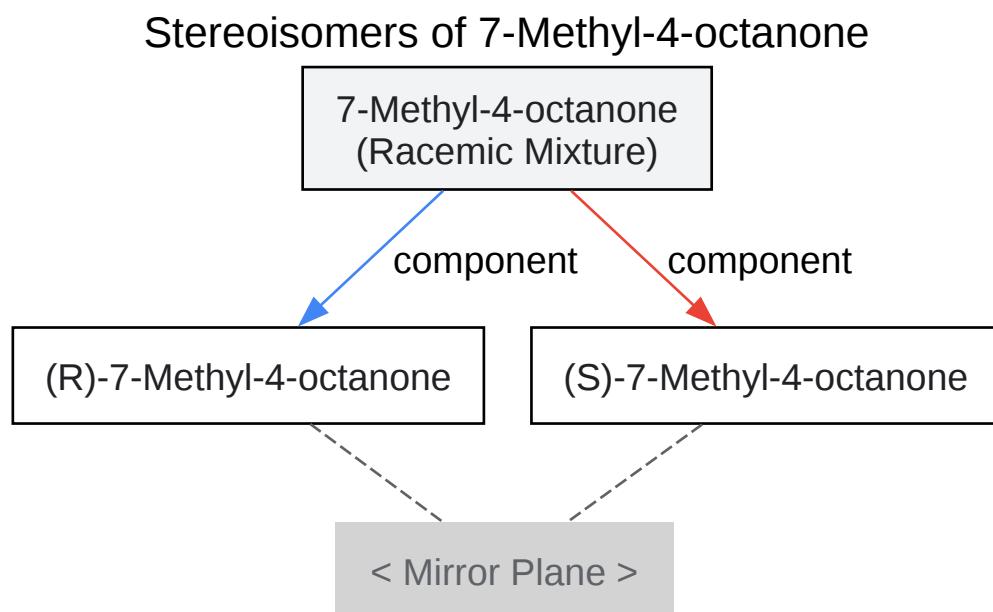
Skeletal Isomers

The carbon skeleton itself can be rearranged to form different branched structures, such as 2,6-dimethyl-4-heptanone (diisobutyl ketone).[5]

The relationship between **7-methyl-4-octanone** and some of its structural isomers is illustrated below.

[Click to download full resolution via product page](#)

Fig 1. Structural isomers of **7-methyl-4-octanone**.


Stereoisomerism of 7-Methyl-4-octanone

Stereoisomers have the same molecular formula and atom connectivity but differ in the spatial arrangement of atoms. Due to the presence of a chiral center at the C-7 position, **7-methyl-4-octanone** exists as a pair of enantiomers.[2]

- (R)-7-methyl-4-octanone

- (S)-7-methyl-4-octanone

These enantiomers are non-superimposable mirror images of each other and can exhibit different biological activities and interactions with other chiral molecules. The synthesis of enantiomerically pure forms is often a key objective in pharmaceutical and fine chemical production.[2]

[Click to download full resolution via product page](#)

Fig 2. Enantiomers of 7-methyl-4-octanone.

Physicochemical Properties

The isomeric form of a C9H18O ketone significantly influences its physical properties. While comprehensive data for all isomers is not always available, the following table summarizes known properties for **7-methyl-4-octanone** and related isomers.

Property	7-Methyl-4-octanone	5-Nonanone	2-Nonanone	Unit	Reference
Molecular Weight	142.24	142.24	142.24	g/mol	[1] [4] [5]
Boiling Point	451.00 ± 4.00	460.15	464.15	K	[4] [5] [6]
Critical Temperature	636.64	643.0	641.0	K	[4] [5] [6]
Critical Pressure	2472.73	2500.0	2500.0	kPa	[4] [5] [6]
logP (Octanol/Water)	2.792	-	-	-	[6]
Water Solubility (log10WS)	-2.63	-	-	mol/L	[6]

Experimental Protocols

Synthesis of Racemic 7-Methyl-4-octanone

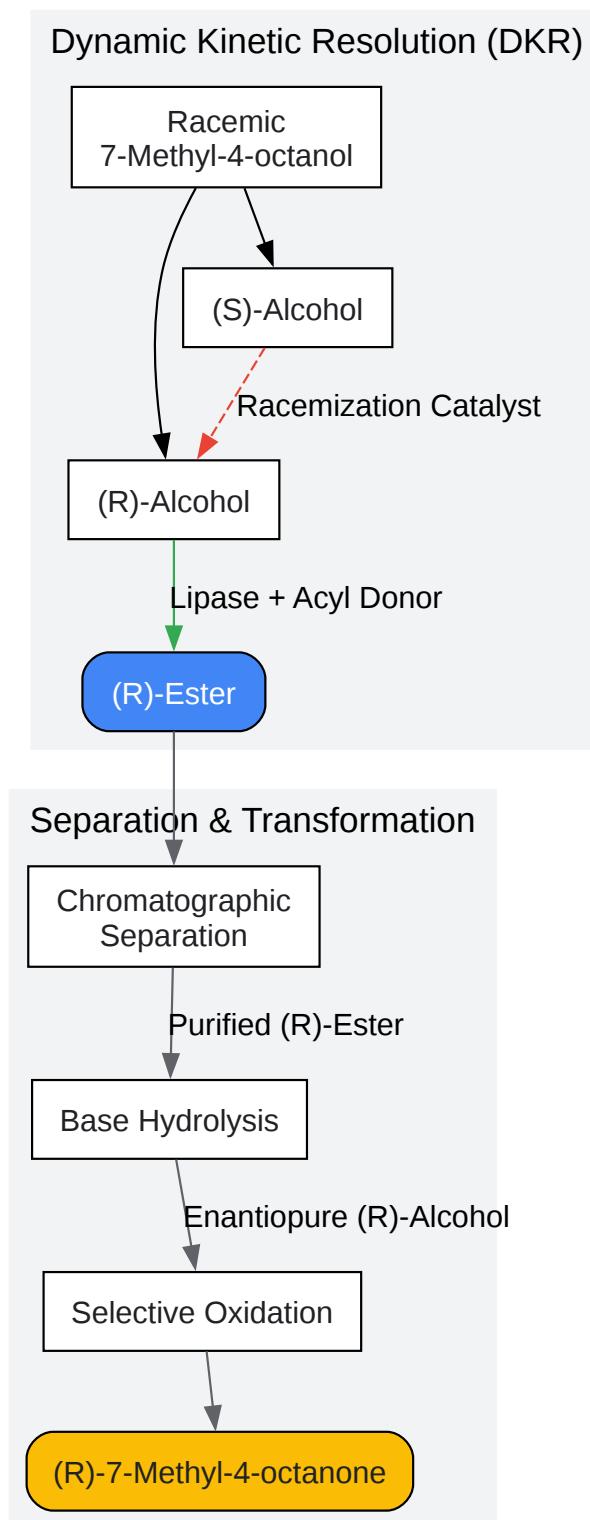
A common method for synthesizing **7-methyl-4-octanone** involves carbonyl condensation reactions.[\[2\]](#)

Protocol: Aldol-Type Condensation

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine isobutyraldehyde and a suitable aliphatic ketone (e.g., 2-hexanone) in an appropriate solvent like ethanol.
- Catalysis: Add a catalytic amount of a base (e.g., sodium hydroxide or potassium carbonate) to the mixture to initiate the condensation reaction.
- Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

- Workup: After the reaction is complete, cool the mixture to room temperature. Neutralize the base with a dilute acid (e.g., HCl).
- Extraction: Extract the product into an organic solvent such as diethyl ether. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.
- Purification: Remove the solvent under reduced pressure. Purify the resulting crude product via fractional distillation or column chromatography to obtain pure **7-methyl-4-octanone**.

Enantioselective Synthesis via Dynamic Kinetic Resolution (DKR)


Producing a single enantiomer of **7-methyl-4-octanone** requires a chiral synthesis strategy. Dynamic Kinetic Resolution (DKR) of the precursor alcohol, racemic 7-methyl-4-octanol, is an effective method.^{[2][7]}

Protocol: DKR of 7-Methyl-4-octanol

- Reaction Mixture: In a suitable organic solvent, dissolve racemic 7-methyl-4-octanol, an acyl donor (e.g., vinyl acetate), and a lipase enzyme such as *Candida antarctica* lipase B (CAL-B).
- Racemization Catalyst: Add a racemization catalyst (e.g., a ruthenium-based complex) to the mixture. This catalyst continuously converts the non-reactive S-enantiomer of the alcohol into the reactive R-enantiomer.
- Enzymatic Acylation: The lipase selectively acylates one enantiomer (e.g., the R-enantiomer) to form an ester, leaving the other enantiomer unreacted. The DKR process allows for a theoretical yield of up to 100% for the single enantiomeric ester.^[2]
- Separation: Once the reaction is complete, separate the enantiopure ester from the reaction mixture using column chromatography.
- Hydrolysis: Hydrolyze the separated ester using a base (e.g., NaOH) to yield the enantiopure alcohol ((R)-7-methyl-4-octanol).

- Oxidation: Oxidize the enantiopure alcohol to the corresponding ketone, **(R)-7-methyl-4-octanone**, using a standard selective oxidizing agent (e.g., pyridinium chlorochromate (PCC) or a Swern oxidation).

Workflow for Enantioselective Synthesis via DKR

[Click to download full resolution via product page](#)**Fig 3.** Synthesis of **(R)-7-methyl-4-octanone** via DKR.

Characterization Methods

Distinguishing between isomers requires various analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra provide detailed information about the carbon-hydrogen framework, allowing for the definitive identification of structural isomers based on chemical shifts, splitting patterns, and integration.[8][9]
- Mass Spectrometry (MS): Often coupled with Gas Chromatography (GC-MS), this technique helps determine the molecular weight and fragmentation patterns, which can be used to differentiate isomers.[1][8]
- Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of the carbonyl ($\text{C}=\text{O}$) functional group, which shows a characteristic strong absorption band around 1715 cm^{-1} .[8]
- Chiral Chromatography: To distinguish between enantiomers, chiral GC or HPLC columns are required. These columns contain a chiral stationary phase that interacts differently with each enantiomer, resulting in different retention times.

Chemical and Biological Significance

While specific biological roles for **7-methyl-4-octanone** are not widely documented, its structural motifs are relevant in several areas of chemical and biological research.

- Model for Reactivity Studies: The branched structure of **7-methyl-4-octanone** provides a platform to study how steric hindrance near the carbonyl group affects reaction kinetics and mechanisms compared to its linear isomers.[2]
- Building Block in Organic Synthesis: The ketone functionality can be used as a handle for further chemical transformations to build more complex molecules.[2]
- Relevance in Proteomics and Pharmaceuticals: The related isomer, 2-methyl-4-octanone, is utilized as a building block in proteomics research for synthesizing specific peptides and as an intermediate in pharmaceutical synthesis.[3] This suggests potential applications for other C9H18O ketones in creating novel molecular probes or drug candidates.

- Pheromones and Fumigants: Other structurally similar methyl ketones are known to have biological activity. For example, 2-undecanone is a natural insect repellent and fumigant, and various methyl-octanols (precursors to methyl-octanones) are components of insect pheromones.[10][11] These connections highlight the potential for discovering biological activities in understudied isomers like **7-methyl-4-octanone**.

Conclusion

7-Methyl-4-octanone and its isomers represent a diverse group of C9H18O ketones with distinct structural and stereochemical features. The differences in their chemical connectivity and spatial arrangement give rise to unique physicochemical properties and potential applications. For researchers in the chemical and pharmaceutical sciences, a deep understanding of these isomeric relationships, coupled with robust synthetic and analytical protocols, is essential for leveraging these compounds in areas ranging from mechanistic studies to the development of new biologically active molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Octanone, 7-methyl- [webbook.nist.gov]
- 2. 7-Methyl-4-octanone | 20809-46-5 | Benchchem [benchchem.com]
- 3. Buy 2-Methyl-4-octanone | 7492-38-8 [smolecule.com]
- 4. 5-Nonanone [webbook.nist.gov]
- 5. Page loading... [wap.guidechem.com]
- 6. 4-Octanone, 7-methyl- (CAS 20809-46-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. 7-methyl-4-octanol, 33933-77-6 [thegoodsentscompany.com]
- 8. 7-Methyl-4-octanone | C9H18O | CID 30313 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Biological activities of nitromethylene analogues of imidacloprid with a 4,5-dimethylated imidazolidine ring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The activity of methyl ketones as fumigants for insect control [esa.confex.com]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [7-Methyl-4-octanone structural isomers and stereoisomers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1618552#7-methyl-4-octanone-structural-isomers-and-stereoisomers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com